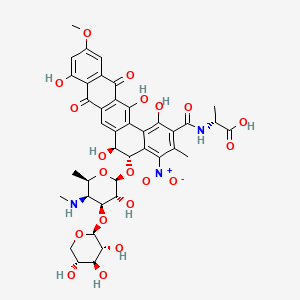

4-Nitropradimicin A

Description

4-Nitropradimicin A is a nitro-substituted derivative within the pradimicin family, a class of benzoquinone antibiotics known for their antifungal and antiviral activities. Pradimicins are characterized by their unique angular benz[a]anthraquinone structure, and the addition of a nitro group may alter solubility, stability, or target binding compared to non-nitrated analogs. Current literature on this compound is sparse, necessitating comparative analysis with structurally or functionally related nitroaromatic compounds.

Properties

CAS No. |

153619-30-8 |

|---|---|

Molecular Formula |

C40H43N3O20 |

Molecular Weight |

885.8 g/mol |

IUPAC Name |

(2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-4-nitro-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C40H43N3O20/c1-10-19(37(54)42-11(2)38(55)56)31(50)23-21-15(8-16-22(32(21)51)28(47)14-6-13(59-5)7-17(44)20(14)27(16)46)29(48)35(24(23)26(10)43(57)58)62-40-34(53)36(25(41-4)12(3)61-40)63-39-33(52)30(49)18(45)9-60-39/h6-8,11-12,18,25,29-30,33-36,39-41,44-45,48-53H,9H2,1-5H3,(H,42,54)(H,55,56)/t11-,12-,18-,25+,29+,30+,33-,34-,35+,36+,39+,40+/m1/s1 |

InChI Key |

OSZFLRIOMOPBSG-VRKWOFKVSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C(C(=C(C(=C25)[N+](=O)[O-])C)C(=O)N[C@H](C)C(=O)O)O)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C(C(=C(C(=C25)[N+](=O)[O-])C)C(=O)NC(C)C(=O)O)O)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitropradimicin A typically involves the nitration of pradimicin A. This process can be carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions to introduce the nitro group at the desired position on the pradimicin molecule . The reaction is highly exothermic and requires careful temperature control to prevent the formation of unwanted by-products.

Industrial Production Methods

In an industrial setting, the production of 4-Nitropradimicin A can be scaled up using continuous flow synthesis techniques. This method allows for better control of reaction conditions, improved safety, and higher yields. The continuous flow process involves the use of microreactors, which provide efficient mixing and heat transfer, minimizing the risk of hot spots and ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Nitropradimicin A undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Reduction: The compound can be further reduced to form hydroxylamine derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Amino derivatives: Formed through the reduction of the nitro group.

Hydroxylamine derivatives: Formed through further reduction.

Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-Nitropradimicin A has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its antifungal and antibacterial properties.

Medicine: Investigated for its potential use in treating fungal and bacterial infections.

Industry: Used in the development of new antibiotics and antifungal agents.

Mechanism of Action

The mechanism of action of 4-Nitropradimicin A involves the inhibition of cell wall synthesis in fungi and bacteria. The nitro group enhances the compound’s ability to bind to specific molecular targets, disrupting essential pathways and leading to cell death. The compound targets enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Nitroaromatic compounds share common features, such as electron-deficient aromatic rings due to the nitro group’s electron-withdrawing nature. Below is a structural comparison of 4-Nitropradimicin A with key analogs:

*Inferred from the pradimicin scaffold; exact substituents unconfirmed.

Key observations:

- Positional Effects : Para-substituted nitro groups (e.g., 4-Nitrodiphenylamine ) are common in enhancing thermal stability and electrophilicity. Meta-substitution (as in 4-Nitro-N-(3-nitrophenyl)benzamide ) may reduce symmetry and alter crystallization behavior.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and purifying 4-Nitropradimicin A in laboratory settings?

- Methodological Answer : Synthesis typically involves nitration of the parent compound under controlled acidic conditions, followed by purification via reversed-phase HPLC or column chromatography. Key steps include monitoring reaction progress using thin-layer chromatography (TLC) and verifying purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Proper handling of nitro-containing intermediates requires inert atmospheres to prevent decomposition . Stability during synthesis should be assessed under varying temperatures (e.g., 4°C to 40°C) to identify optimal conditions .

Q. How should researchers evaluate the stability of 4-Nitropradimicin A under different storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies using stress conditions (e.g., light, humidity, temperature gradients). For example:

- Thermal stability : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks, analyzing degradation products via LC-MS.

- Photostability : Expose samples to UV-Vis light (300–800 nm) and quantify changes using spectrophotometry.

- Hygroscopicity : Store samples at 75% relative humidity and monitor mass changes.

Document deviations in molecular integrity and correlate with bioactivity assays to establish stability-activity relationships .

Q. What analytical techniques are most effective for characterizing 4-Nitropradimicin A and its derivatives?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

- Structural elucidation : Use H/C NMR to confirm nitro-group positioning and stereochemistry.

- Purity assessment : Employ HPLC with photodiode array (PDA) detection (λ = 254 nm) and ≥95% purity thresholds.

- Functional analysis : Pair Fourier-transform infrared spectroscopy (FTIR) with X-ray crystallography to resolve bond vibrations and crystal structures.

Cross-validate results with reference standards and share raw spectral data in repositories like Chemotion or RADAR4Chem for transparency .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for 4-Nitropradimicin A?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables:

- Replicate studies : Use identical strains (e.g., ATCC-certified microbial cultures) and standardized media .

- Control confounding factors : Pre-test solvent effects (e.g., DMSO vs. aqueous buffers) on bioactivity.

- Statistical rigor : Perform power analysis to determine sample sizes and use multivariate regression to adjust for batch effects.

Publish negative results and raw datasets to address reproducibility crises .

Q. What strategies mitigate challenges in experimental design when studying 4-Nitropradimicin A’s mechanism of action?

- Methodological Answer : Implement modular experimental design :

- Phase 1 (In vitro) : Use isothermal titration calorimetry (ITC) to measure binding affinity to target proteins.

- Phase 2 (In silico) : Perform molecular docking simulations (e.g., AutoDock Vina) to predict interaction sites.

- Phase 3 (In vivo) : Validate findings in genetically engineered models (e.g., CRISPR knockouts) with dose-response assays.

Address discrepancies by cross-referencing with orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) .

Q. How should researchers interpret conflicting data on 4-Nitropradimicin A’s pharmacokinetic properties across studies?

- Methodological Answer : Conduct a systematic meta-analysis :

- Data harmonization : Normalize parameters (e.g., bioavailability, half-life) using standardized units.

- Subgroup analysis : Stratify data by administration routes (oral vs. intravenous) and model organisms (murine vs. primate).

- Uncertainty quantification : Apply Monte Carlo simulations to assess variability in absorption rates.

Engage interdisciplinary teams to critique assumptions and refine computational models .

Methodological Best Practices

- Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw NMR spectra, chromatograms, and bioassay data in repositories like nmrXiv, ensuring metadata includes experimental conditions (e.g., pH, solvent) .

- Reproducibility : Document computational environments (e.g., Docker containers) and software versions for molecular modeling workflows .

- Ethical Reporting : Disclose all modifications to published protocols and justify deviations in the Materials and Methods section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.